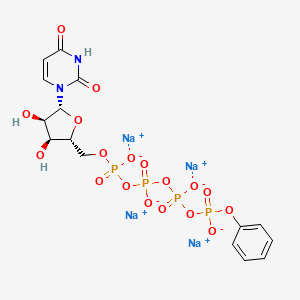

MRS2768 tetrasodium salt

Description

BenchChem offers high-quality MRS2768 tetrasodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MRS2768 tetrasodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H16N2Na4O18P4 |

|---|---|

Molecular Weight |

728.14 g/mol |

IUPAC Name |

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate |

InChI |

InChI=1S/C15H20N2O18P4.4Na/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(31-14)8-30-36(22,23)33-38(26,27)35-39(28,29)34-37(24,25)32-9-4-2-1-3-5-9;;;;/h1-7,10,12-14,19-20H,8H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,16,18,21);;;;/q;4*+1/p-4/t10-,12-,13-,14-;;;;/m1..../s1 |

InChI Key |

ASYFBNZFGLWLNC-YYXHNCPRSA-J |

Isomeric SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRS2768 Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective P2Y2 Receptor Agonism

MRS2768 tetrasodium salt is a synthetic nucleotide derivative that functions as a moderately potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to bind to and activate the P2Y2 receptor, initiating a cascade of intracellular signaling events. This activation has been shown to elicit various cellular responses, including cardioprotection against ischemic damage and modulation of cancer cell proliferation.[1][3][4]

The selectivity of MRS2768 for the P2Y2 receptor is a key feature, with studies showing no significant affinity for the human P2Y4 or P2Y6 receptors at concentrations where it fully activates the P2Y2 receptor.[2][3] This selectivity makes it a valuable tool for investigating the specific roles of the P2Y2 receptor in various physiological and pathological processes.

Quantitative Data

The following table summarizes the key quantitative data for MRS2768 tetrasodium salt, providing a clear comparison of its potency in different experimental systems.

| Parameter | Value | Cell System | Reference |

| EC50 | 1.89 μM | Human P2Y2 receptor expressed in astrocytoma cells | [2][3] |

| EC50 | 0.8 ± 1.7 μM | Stimulation of proliferation in PANC-1 cells | [1] |

Signaling Pathways

Activation of the P2Y2 receptor by MRS2768 primarily initiates signaling through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG , along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This canonical Gq/PLC pathway is central to many of the downstream effects of MRS2768.

Further research has elucidated that P2Y2 receptor activation can also engage other signaling pathways, contributing to a more complex and nuanced cellular response. For instance, in the context of pancreatic cancer cell proliferation, the PI3K/Akt pathway has been identified as a crucial downstream effector of P2Y2 receptor activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have characterized the mechanism of action of MRS2768.

In Vitro P2Y2 Receptor Activation Assay (Calcium Mobilization)

This protocol is a generalized procedure based on common methods for assessing P2Y2 receptor activation by measuring intracellular calcium mobilization.

1. Cell Culture and Seeding:

-

Culture human astrocytoma cells (or other cells endogenously or recombinantly expressing the P2Y2 receptor) in appropriate growth medium (e.g., DMEM with 10% FBS).

-

Seed the cells at a density of 2 x 104 cells per well in black, clear-bottom 96-well plates and incubate for 48 hours to allow for adherence.[5]

2. Fluorescent Calcium Indicator Loading:

-

Aspirate the growth medium and wash the cells gently with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM in the buffered salt solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

3. Cell Washing:

-

After incubation, aspirate the dye solution and wash the cells twice with the buffered salt solution to remove any extracellular dye.

4. Compound Preparation and Addition:

-

Prepare a stock solution of MRS2768 tetrasodium salt in water or a suitable buffer.

-

Create a dilution series of MRS2768 in the buffered salt solution to achieve the desired final concentrations.

5. Measurement of Intracellular Calcium:

-

Use a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject the different concentrations of MRS2768 into the wells.

-

Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excitation is typically at 485 nm and emission at 520 nm.

6. Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence from baseline (ΔF/F0 for Fluo-4) to represent the intracellular calcium concentration.

-

Plot the peak response against the logarithm of the MRS2768 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Cardioprotection Assay (Hypoxia-Induced Cell Death)

This protocol is based on the methodology described by Hochhauser et al. (2013) to assess the cardioprotective effects of MRS2768.[3]

1. Cardiomyocyte Culture:

-

Isolate neonatal rat ventricular myocytes and culture them in an appropriate medium.

2. Pre-treatment with MRS2768:

-

Treat the cultured cardiomyocytes with varying concentrations of MRS2768 (e.g., 10-50 µM) for a specified period before inducing hypoxia.

3. Induction of Hypoxia:

-

Induce hypoxia by placing the cell culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration sufficient to cause cell damage in the control group (e.g., 24 hours).

4. Assessment of Cell Viability and Damage:

-

Lactate Dehydrogenase (LDH) Release Assay: Collect the culture medium and measure the activity of LDH, an enzyme released from damaged cells, using a commercially available kit.

-

Cell Death Staining: Use a fluorescent dye that stains dead cells (e.g., propidium iodide) and visualize and quantify the number of dead cells using fluorescence microscopy.

5. Data Analysis:

-

Compare the LDH release and the percentage of dead cells in the MRS2768-treated groups to the untreated control group subjected to hypoxia. A significant reduction in LDH release and cell death indicates a cardioprotective effect.

In Vivo Cardioprotection Assay (Myocardial Infarction Model)

This protocol is a summary of the in vivo experiments conducted by Hochhauser et al. (2013).[3][6]

1. Animal Model:

-

Use adult male mice (e.g., C57BL/6).

2. Pre-treatment with MRS2768:

-

Administer MRS2768 tetrasodium salt (e.g., 4.44 µg/kg) via intravenous (i.v.) injection a short period before inducing myocardial infarction.

3. Induction of Myocardial Infarction (MI):

-

Anesthetize the mice.

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery to induce ischemia.

4. Assessment of Myocardial Damage (24 hours post-MI):

-

Echocardiography: Measure cardiac function, including fractional shortening (FS), to assess the extent of heart failure.

-

Infarct Size Staining: Excise the heart, slice it, and stain with triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. Calculate the infarct size as a percentage of the total ventricular area.

-

Biochemical Markers: Measure serum levels of cardiac troponin T, a specific marker of myocardial injury.

-

Inflammatory Markers: Measure circulating levels of tumor necrosis factor-α (TNF-α).

5. Data Analysis:

-

Compare the fractional shortening, infarct size, troponin T levels, and TNF-α levels between the MRS2768-treated group and the untreated MI group. Improved cardiac function, reduced infarct size, and lower levels of damage and inflammatory markers indicate in vivo cardioprotection.

Cancer Cell Proliferation Assay

This protocol is based on the methods described by Choi et al. (2013) for assessing the effect of MRS2768 on pancreatic cancer cell proliferation.[4][7]

1. Cell Culture:

-

Culture the human pancreatic cancer cell line PANC-1 in a suitable growth medium (e.g., DMEM supplemented with 10% FBS).

2. Cell Seeding:

-

Seed PANC-1 cells in 96-well plates at a density of 5 x 103 cells/well.

3. Treatment with MRS2768:

-

After allowing the cells to adhere overnight, treat them with a range of concentrations of MRS2768 (e.g., 0.01 µM to 1000 µM) for various time points (e.g., 24, 48, 72 hours).

4. Measurement of Cell Proliferation:

-

Bromodeoxyuridine (BrdU) Incorporation Assay:

- Add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.

- Fix the cells and use an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) to detect the incorporated BrdU.

- Add a substrate that produces a colorimetric or chemiluminescent signal and measure the signal intensity, which is proportional to the number of proliferating cells.

-

Cell Counting Kit-8 (CCK-8) Assay:

- Add CCK-8 solution to each well and incubate for 1-4 hours.

- The WST-8 in the CCK-8 solution is reduced by dehydrogenases in living cells to produce a colored formazan product.

- Measure the absorbance at 450 nm, which is directly proportional to the number of viable cells.

5. Data Analysis:

-

Compare the proliferation rates of the MRS2768-treated cells to the untreated control cells at each time point and concentration.

-

Plot the proliferation data against the MRS2768 concentration to determine the dose-response relationship and calculate the EC50 for the stimulation of proliferation.

Conclusion

MRS2768 tetrasodium salt exerts its biological effects through the selective activation of the P2Y2 receptor. This interaction triggers well-defined intracellular signaling cascades, primarily involving the Gq/PLC pathway and, in certain contexts, the PI3K/Akt pathway. The detailed experimental protocols provided herein offer a framework for the further investigation of MRS2768 and the multifaceted roles of the P2Y2 receptor in health and disease. The quantitative data and pathway diagrams serve as a concise reference for researchers in the field of purinergic signaling and drug development.

References

- 1. S100A11 promotes human pancreatic cancer PANC-1 cell proliferation and is involved in the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell proliferation assay [bio-protocol.org]

- 3. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uridine triphosphate increases proliferation of human cancerous pancreatic duct epithelial cells by activating P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

MRS2768 tetrasodium salt as a selective P2Y2 receptor agonist.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 tetrasodium salt is a synthetic nucleotide derivative that acts as a potent and selective agonist for the P2Y2 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine triphosphate (ATP) and uridine triphosphate (UTP). Its selectivity for the P2Y2 subtype over other P2Y receptors makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of P2Y2 receptor signaling. This document provides a comprehensive technical overview of MRS2768, including its pharmacological properties, associated signaling pathways, and detailed experimental protocols for its characterization.

Core Data Presentation

The following tables summarize the quantitative data available for MRS2768 tetrasodium salt, focusing on its potency and selectivity.

Table 1: Potency of MRS2768 at the Human P2Y2 Receptor

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 1.89 μM | Not Specified | Functional Assay | [1][2] |

Table 2: Selectivity Profile of MRS2768

| Receptor Subtype | Activity | Species | Comments | Reference |

| P2Y2 | Agonist (EC50 = 1.89 μM) | Human | Potent agonist activity. | [1][2] |

| P2Y4 | No Affinity | Human | Displays no significant binding or functional activity. | [1][2] |

| P2Y6 | No Affinity | Human | Displays no significant binding or functional activity. | [1][2] |

Signaling Pathways

Activation of the P2Y2 receptor by MRS2768 initiates a cascade of intracellular signaling events primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration following stimulation of P2Y2 receptors with MRS2768.

Materials:

-

Human cell line endogenously or recombinantly expressing the P2Y2 receptor (e.g., HEK293, 1321N1 astrocytoma cells).

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

MRS2768 tetrasodium salt.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Aspirate the cell culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Compound Preparation: Prepare a stock solution of MRS2768 in water or an appropriate buffer. Create a dilution series of MRS2768 in HBSS to achieve the desired final concentrations for the dose-response curve.

-

Measurement:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Set the reader to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

-

Establish a stable baseline reading for each well.

-

Program the instrument to inject a specific volume (e.g., 20 µL) of the MRS2768 dilutions into the wells.

-

Continue recording the fluorescence for several minutes to capture the peak response and subsequent decline.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of a known P2Y2 agonist (e.g., UTP) or MRS2768.

-

Plot the normalized response against the logarithm of the MRS2768 concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

-

Cell Proliferation Assay

This protocol describes a method to assess the effect of MRS2768 on cell proliferation, a known downstream effect of P2Y2 receptor activation in some cell types.

Materials:

-

Cell line of interest (e.g., pancreatic cancer cells, which are known to proliferate in response to P2Y2 activation).

-

Complete cell culture medium.

-

MRS2768 tetrasodium salt.

-

96-well clear microplates.

-

Cell proliferation assay kit (e.g., MTT, XTT, or a BrdU-based kit).

-

Microplate reader (spectrophotometer or fluorometer, depending on the assay kit).

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium. Allow the cells to attach and recover overnight.

-

Serum Starvation (Optional): To reduce basal proliferation rates, you may replace the complete medium with a low-serum or serum-free medium for 12-24 hours before treatment.

-

Treatment: Prepare a serial dilution of MRS2768 in the appropriate cell culture medium. Add the desired concentrations of MRS2768 to the wells. Include a vehicle control (medium without MRS2768).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement:

-

Follow the manufacturer's instructions for the chosen cell proliferation assay kit.

-

For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals with a solubilization buffer.

-

-

Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Subtract the background reading (from wells with no cells) from all other readings.

-

Normalize the data to the vehicle control to determine the percentage change in cell proliferation.

-

Plot the percentage of proliferation against the concentration of MRS2768.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a GPCR agonist like MRS2768.

Conclusion

MRS2768 tetrasodium salt is a valuable research tool for elucidating the roles of the P2Y2 receptor in various physiological and pathological processes. Its selectivity for P2Y2 over at least the P2Y4 and P2Y6 subtypes allows for targeted investigation of P2Y2-mediated signaling pathways. The provided experimental protocols and workflow offer a framework for the comprehensive characterization of MRS2768 and other novel P2Y2 receptor agonists. Further research is warranted to fully define its selectivity profile across all P2Y receptor subtypes and to explore its therapeutic potential.

References

MRS2768 Tetrasodium Salt: A Technical Guide to its Role in P2Y2 Receptor-Mediated GPCR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] As a stable analog of uridine 5'-tetraphosphate δ-phenyl ester, MRS2768 offers enhanced resistance to ectonucleotidases, making it a valuable tool for investigating P2Y2 receptor signaling and its physiological roles.[3] This technical guide provides a comprehensive overview of MRS2768, focusing on its mechanism of action, quantitative parameters, experimental applications, and the signaling pathways it modulates. Its demonstrated cardioprotective effects and influence on cell proliferation highlight its potential in drug discovery and development.[3][4]

Quantitative Data

The following table summarizes the key quantitative parameters of MRS2768 tetrasodium salt in various functional assays.

| Parameter | Value | Cell Line/Model | Assay Type | Reference |

| EC50 | 1.89 μM | Not specified | P2Y2 receptor activation | [5] |

| EC50 | 0.8 ± 1.7 μM | PANC-1 (Human pancreatic duct epithelial cells) | Cell Proliferation | [4] |

| Selectivity | No affinity for human P2Y4 or P2Y6 receptors | Human P2Y4 and P2Y6 receptors | Not specified | [5][6] |

Signaling Pathways Modulated by MRS2768

Activation of the P2Y2 receptor by MRS2768 initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 proteins.[1][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][7] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG, along with elevated intracellular calcium, activates protein kinase C (PKC).[1][2][7]

Depending on the cell type, the P2Y2 receptor can also couple to other G proteins such as Go and G12.[1][7][8] Activation of Go and G12 pathways can lead to the stimulation of small GTPases like RhoA and Rac, which are involved in cytoskeletal reorganization and cell migration.[7][8]

References

- 1. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-techne.com [bio-techne.com]

- 6. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

MRS2768 Tetrasodium Salt: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor activated by extracellular nucleotides. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of MRS2768. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of quantitative data. Furthermore, the signaling pathways modulated by MRS2768 are illustrated to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Physicochemical Properties

MRS2768 tetrasodium salt is chemically defined as Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt. Its structure is characterized by a uridine core linked to a tetraphosphate chain, with a terminal phenyl ester group. This modification enhances its stability and selectivity for the P2Y2 receptor.

Table 1: Physicochemical Properties of MRS2768 Tetrasodium Salt

| Property | Value | Reference |

| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt | [1] |

| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ | [2] |

| Molecular Weight | 728.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in water | [4][5] |

| Storage | Store at -20°C for up to 2 years (powder) or at -80°C for up to 6 months (in DMSO). Short-term storage at 4°C for 2 weeks (in DMSO) is also possible. | [2] |

| CAS Number | 2567869-47-8 | [3] |

Biological Activity and Mechanism of Action

MRS2768 is a selective agonist of the P2Y2 receptor, a Gq-protein coupled receptor. Upon binding, it initiates a signaling cascade that plays a crucial role in various physiological and pathological processes.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by MRS2768 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including cell proliferation, migration, and cytokine release.

In Vitro and In Vivo Activities

MRS2768 has demonstrated significant biological effects in both cell-based assays and animal models. Notably, it has been shown to protect cardiomyocytes from ischemic damage and to stimulate the proliferation of pancreatic cancer cells.

Table 2: Summary of Biological Activity of MRS2768 Tetrasodium Salt

| Activity | Model | Key Findings | Reference |

| P2Y2 Receptor Agonism | Recombinant human P2Y2 receptors in 1321N1 astrocytoma cells | EC₅₀ = 1.89 μM | [1] |

| Cardioprotection | In vivo mouse model of myocardial infarction | Pretreatment with 4.44 μg/kg MRS2768 (i.v.) reduced myocardial damage (25.6 ± 4.5% vs. 39.2 ± 6.3% in untreated mice). | [3] |

| Cancer Cell Proliferation | Human pancreatic duct epithelial cells (PANC-1) | Significantly increased cell proliferation in a concentration-dependent manner (0.1 μM to 1 mM) with an EC₅₀ of 0.8 ± 1.7 μM. | [3] |

Experimental Protocols

In Vivo Myocardial Infarction Model

This protocol describes the induction of myocardial infarction in mice to evaluate the cardioprotective effects of MRS2768.

Methodology:

-

Animal Model: Male wild-type C57BL mice are used for this study.

-

Treatment: Mice are randomly assigned to two groups. The treatment group receives an intravenous (i.v.) injection of MRS2768 (4.44 μg/kg) dissolved in saline. The control group receives an equivalent volume of saline. The injections are administered one hour prior to the induction of myocardial infarction (MI).

-

Surgical Procedure:

-

Mice are anesthetized, intubated, and mechanically ventilated.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce MI.

-

The chest is closed in layers, and the animal is allowed to recover.

-

-

Infarct Size Assessment:

-

Twenty-four hours after LAD ligation, the mice are euthanized.

-

The hearts are excised, and the ventricles are sliced into transverse sections.

-

The heart slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution to differentiate between viable (red) and infarcted (pale) myocardial tissue.

-

The areas of the infarct and the total ventricle are measured using computerized planimetry.

-

Infarct size is expressed as a percentage of the total ventricular area.

-

In Vitro Pancreatic Cancer Cell Proliferation Assay

This protocol details the methodology to assess the effect of MRS2768 on the proliferation of human pancreatic cancer cells.

Methodology:

-

Cell Culture:

-

Human pancreatic duct epithelial cells (PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

-

-

Treatment:

-

Proliferation Assessment:

-

A cell proliferation reagent (e.g., WST-1, MTT) is added to each well according to the manufacturer's instructions.

-

The plate is incubated for a specified period (typically 1-4 hours) to allow for the colorimetric reaction to develop.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

The absorbance values are proportional to the number of viable, proliferating cells.

-

The results are expressed as a percentage of the vehicle-treated control.

-

The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.

-

Conclusion

MRS2768 tetrasodium salt is a valuable pharmacological tool for studying the roles of the P2Y2 receptor in various physiological and disease states. Its selectivity and stability make it a suitable candidate for both in vitro and in vivo investigations. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the P2Y2 receptor. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in cardiovascular diseases and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. P2Y2 Receptor Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of MRS2768 Tetrasodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 tetrasodium salt is a synthetic nucleotide analogue that has been identified as a moderately potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. This technical guide provides a comprehensive overview of the in vitro characterization of MRS2768, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas involving purinergic signaling.

Core Data Summary

The in vitro activity of MRS2768 has been primarily characterized by its agonist activity at the P2Y2 receptor and its effects on cell proliferation and viability. A summary of the key quantitative data is presented in the tables below.

Table 1: P2Y Receptor Agonist Potency and Selectivity

| Receptor Subtype | Agonist Activity (EC50) | Species | Assay Type | Reference |

| P2Y2 | 1.89 µM | Human | Phospholipase C Activation | [1] |

| P2Y4 | No Affinity | Human | Phospholipase C Activation | [1] |

| P2Y6 | No Affinity | Human | Phospholipase C Activation | [1] |

Table 2: In Vitro Cellular Activity

| Cell Line | Biological Effect | Agonist Activity (EC50) | Assay Type | Reference |

| PANC-1 | Increased Cell Proliferation | 0.8 ± 1.7 µM | Cell Proliferation Assay | |

| Rat Cardiomyocytes | Protection from Hypoxia-induced Cell Death | - | LDH Release & Propidium Iodide Staining |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

P2Y Receptor Activation Assay (Phospholipase C Activation)

This protocol is based on the methods described by Ko et al. for determining the agonist activity of compounds at P2Y receptors.

1. Cell Culture and Transfection:

-

1321N1 human astrocytoma cells, which do not natively express most P2Y receptors, are used.

-

Cells are stably transfected with the human P2Y2, P2Y4, or P2Y6 receptor cDNA using standard transfection protocols.

-

Transfected cells are maintained in a suitable growth medium supplemented with a selection agent to ensure the retention of the receptor-expressing plasmid.

2. Inositol Phosphate Assay:

-

Cells are seeded in 12-well plates and grown to near confluence.

-

The cells are then labeled overnight with myo-[³H]inositol (1 µCi/well) in an inositol-free medium.

-

On the day of the experiment, the labeling medium is removed, and the cells are washed with serum-free medium.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine) for 15 minutes to prevent the degradation of inositol phosphates.

-

MRS2768 tetrasodium salt is added at various concentrations and incubated for a specified time (e.g., 30 minutes) at 37°C.

-

The reaction is terminated by the addition of ice-cold perchloric acid.

-

The cell lysates are neutralized, and the inositol phosphates are separated by anion-exchange chromatography.

-

The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

3. Data Analysis:

-

The concentration-response curves are generated by plotting the amount of [³H]inositol phosphates produced against the logarithm of the agonist concentration.

-

The EC50 values are calculated using a non-linear regression analysis, typically with a sigmoidal dose-response model.

Cardiomyocyte Protection Assay

This protocol is adapted from the study by Hochhauser et al. investigating the cardioprotective effects of MRS2768.

1. Primary Cardiomyocyte Isolation and Culture:

-

Neonatal rat ventricular myocytes are isolated by enzymatic digestion of heart tissue from 1-2 day old rat pups.

-

Cells are pre-plated to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.

-

Cardiomyocytes are seeded onto culture plates and maintained in an appropriate culture medium.

2. Hypoxia Induction:

-

Cultured cardiomyocytes are pre-treated with various concentrations of MRS2768 tetrasodium salt for a specified duration (e.g., 1 hour).

-

The cells are then subjected to hypoxic conditions (e.g., 1% O₂, 5% CO₂, 94% N₂) in a specialized hypoxia chamber for a period sufficient to induce cell death in control cells (e.g., 24 hours).

3. Cytotoxicity and Viability Assessment:

-

Lactate Dehydrogenase (LDH) Release Assay:

-

After the hypoxia treatment, the culture supernatant is collected.

-

The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit. The assay measures the conversion of a lactate substrate to a colored formazan product, which is proportional to the amount of LDH activity.

-

Absorbance is read using a microplate reader.

-

-

Propidium Iodide (PI) Staining:

-

PI, a fluorescent dye that only enters cells with a compromised membrane, is added to the cell culture.

-

After a brief incubation, the cells are visualized using a fluorescence microscope.

-

The percentage of PI-positive (non-viable) cells is determined by counting the number of red fluorescent nuclei relative to the total number of cells (visualized, for example, with a nuclear counterstain like Hoechst 33342).

-

4. Data Analysis:

-

The protective effect of MRS2768 is determined by comparing the percentage of cell death (LDH release or PI staining) in treated versus untreated (control) hypoxic cells.

PANC-1 Cell Proliferation Assay

This protocol is based on the methodology used by Choi et al. to assess the effect of MRS2768 on pancreatic cancer cell proliferation.

1. Cell Culture:

-

Human pancreatic cancer cells (PANC-1) are maintained in a standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

2. Cell Proliferation Assay (e.g., CCK-8 Assay):

-

PANC-1 cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, the culture medium is replaced with a medium containing various concentrations of MRS2768 tetrasodium salt (ranging from 0.01 µM to 1000 µM).

-

The cells are incubated for a specified period (e.g., 24 hours).

-

A cell proliferation reagent (e.g., Cell Counting Kit-8) is added to each well. This reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product, with the amount of color being proportional to the number of viable cells.

-

After a 1-4 hour incubation, the absorbance is measured using a microplate reader at the appropriate wavelength.

3. Data Analysis:

-

The effect on cell proliferation is calculated as a percentage of the control (vehicle-treated) cells.

-

Concentration-response curves are generated, and the EC50 value for the stimulation of proliferation is determined using non-linear regression analysis.

Visualizations

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by MRS2768 initiates a signaling cascade that leads to the activation of Phospholipase C (PLC) and subsequent downstream effects.

Caption: P2Y2 receptor signaling cascade initiated by MRS2768.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the general workflow for the in vitro characterization of MRS2768.

Caption: General workflow for MRS2768 in vitro characterization.

References

MRS2768: A Technical Guide to its Applications in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 is a selective and moderately potent agonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. With enhanced stability compared to endogenous ligands, MRS2768 serves as a valuable tool for investigating the role of the P2Y2 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of the current research applications of MRS2768 in cardiovascular studies, with a focus on its established role in cardioprotection and its emerging potential in modulating cardiac fibrosis and vascular inflammation. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Core Applications of MRS2768 in Cardiovascular Research

The primary application of MRS2768 in cardiovascular research to date has been in the investigation of cardioprotection against ischemic injury.

Cardioprotection Against Ischemic Injury

MRS2768 has demonstrated significant cardioprotective effects in both in vitro and in vivo models of myocardial ischemia.[1]

In cultured neonatal rat cardiomyocytes subjected to hypoxia, pretreatment with MRS2768 significantly reduced cell damage, as measured by lactate dehydrogenase (LDH) release.[1]

Table 1: In Vitro Cardioprotective Effects of MRS2768 on Hypoxic Cardiomyocytes [1]

| Treatment Group | LDH Release (% of Hypoxic Control) |

| Normoxia | 25.4 ± 5.6 |

| Hypoxia | 100 |

| Hypoxia + MRS2768 (10 µM) | 64.5 ± 7.1 |

| Hypoxia + MRS2768 (50 µM) | 37.0 ± 7.1 |

| Hypoxia + MRS2768 (50 µM) + AR-C118925 (10 µM) | 77.7 ± 2.5# |

*p < 0.001 vs. Hypoxia; #p < 0.01 vs. Hypoxia + MRS2768 (50 µM)

In a mouse model of myocardial infarction (MI) induced by left anterior descending (LAD) coronary artery ligation, intravenous administration of MRS2768 prior to ischemia resulted in a significant reduction in infarct size and improvement in cardiac function.[1]

Table 2: In Vivo Cardioprotective Effects of MRS2768 in a Mouse MI Model [1]

| Parameter | Sham | MI | MI + MRS2768 (4.44 µg/kg) |

| Infarct Size (%) | N/A | 39.2 ± 6.3 | 25.6 ± 4.5 |

| Fractional Shortening (%) | 55.2 ± 2.1 | 33.4 ± 2.7 | 40.0 ± 3.1** |

| Serum Troponin T (ng/mL) | 0.02 ± 0.01 | 0.45 ± 0.1 | 0.21 ± 0.05 |

| Serum TNF-α (pg/mL) | 15.3 ± 2.1 | 48.2 ± 5.3 | 25.1 ± 3.2* |

*p < 0.05 vs. MI; **p < 0.001 vs. MI

In Vitro Cardiomyocyte Hypoxia Model [1]

-

Cell Culture: Isolate neonatal rat ventricular myocytes from 2-3 day old Sprague-Dawley rats and culture them.

-

Hypoxia Induction: Place cultured cardiomyocytes in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for 120 minutes.

-

MRS2768 Treatment: Pretreat cells with MRS2768 (10 µM or 50 µM) for 1 hour prior to hypoxia. For antagonist studies, co-administer the P2Y2 receptor antagonist AR-C118925 (10 µM).

-

Assessment of Cell Damage: Measure LDH release from the culture medium immediately after the hypoxic period using a standard colorimetric assay.

In Vivo Myocardial Infarction Mouse Model [1]

-

Animal Model: Use male wild-type mice (e.g., C57BL/6).

-

MRS2768 Administration: Administer MRS2768 (4.44 µg/kg) via intravenous injection 1 hour before inducing myocardial infarction.

-

Surgical Procedure: Anesthetize the mice and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Infarct Size Measurement: After 24 hours of reperfusion, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.

-

Cardiac Function Assessment: Perform echocardiography to measure parameters such as fractional shortening before and after the procedure.

-

Biomarker Analysis: Collect blood samples to measure serum levels of troponin T and TNF-α using ELISA kits.

The cardioprotective effects of MRS2768 are mediated through the activation of the P2Y2 receptor, which couples to Gq/11 proteins and initiates a downstream signaling cascade. One identified component of this pathway is the phosphorylation of c-Jun.[1]

Figure 1: Signaling pathway of MRS2768-mediated cardioprotection.

Potential Applications of MRS2768 in Other Cardiovascular Conditions

While direct evidence is still emerging, the known functions of the P2Y2 receptor suggest potential applications of MRS2768 in cardiac fibrosis and vascular inflammation.

Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix, contributes to cardiac stiffness and dysfunction. The P2Y2 receptor has been implicated in fibrotic processes in other tissues, and studies with other P2Y receptor agonists in the heart suggest a role for this receptor family in modulating fibroblast activity.

Activation of the P2Y2 receptor on cardiac fibroblasts could potentially modulate their proliferation, differentiation into myofibroblasts, and collagen synthesis. However, the exact effect (pro-fibrotic or anti-fibrotic) of P2Y2 activation in the heart remains to be fully elucidated. One study on human aortic valve interstitial cells showed that a P2Y2 agonist reduced the expression of pro-fibrotic genes.

Figure 2: Proposed workflow for investigating MRS2768 in cardiac fibrosis.

Vascular Inflammation

Vascular inflammation is a key process in the development of atherosclerosis and other cardiovascular diseases. The P2Y2 receptor is expressed on endothelial cells and has been shown to play a role in vascular inflammatory responses.

Activation of the P2Y2 receptor on endothelial cells by MRS2768 could have context-dependent effects. While it can mediate vasodilation, which is generally protective, it has also been implicated in promoting the expression of adhesion molecules and pro-inflammatory cytokines, potentially contributing to leukocyte recruitment and inflammation. The study by Shafique et al. (2013) showed that MRS2768 reduced serum TNF-α levels in a myocardial infarction model, suggesting an anti-inflammatory effect in that context.[1]

References

Investigating Intestinal Magnesium Transport with MRS2768: A Technical Guide

This guide provides an in-depth overview of the use of MRS2768, a selective P2Y2 receptor agonist, as a tool to investigate the complex mechanisms of intestinal magnesium (Mg2+) transport. Designed for researchers, scientists, and drug development professionals, this document details the underlying signaling pathways, experimental methodologies, and quantitative data, offering a comprehensive resource for studying the modulation of Mg2+ absorption in the gut.

Introduction: Intestinal Magnesium Homeostasis

Magnesium is a vital cation involved in numerous physiological processes. Its homeostasis is primarily maintained by a delicate balance between intestinal absorption, renal excretion, and bone storage.[1][2] The intestine absorbs Mg2+ through two main routes: a passive, non-saturable paracellular pathway, which accounts for the majority of uptake, and an active, saturable transcellular pathway, which is crucial when dietary magnesium is low.[1][3][4] The transcellular pathway involves apical entry into enterocytes, primarily through channels like Transient Receptor Potential Melastatin 6 and 7 (TRPM6 and TRPM7), and basolateral extrusion into the bloodstream, a process in which transporters like SLC41A1 are thought to play a role.[1][4][5][6] The regulation of these transport mechanisms is not fully understood, but recent research has highlighted the role of purinergic signaling in modulating Mg2+ absorption.[1]

MRS2768 and the P2Y2 Receptor Signaling Pathway

MRS2768 is a selective agonist for the purinergic P2Y2 receptor.[7] Studies utilizing the human colon carcinoma cell line Caco-2, a well-established model for intestinal epithelium, have demonstrated that activation of the P2Y2 receptor by MRS2768 leads to a significant suppression of intestinal Mg2+ transport.[1] This effect is mediated through a specific intracellular signaling cascade.

The activation of the Gq-protein coupled P2Y2 receptor by MRS2768 initiates the following pathway:

-

Phospholipase C (PLC) Activation : The activated Gq protein stimulates PLC.

-

IP3 Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization : IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1]

This increase in intracellular Ca2+ concentration is the pivotal event that leads to the downstream effects on Mg2+ transport.

Mechanism of Mg2+ Transport Inhibition

The MRS2768-induced rise in intracellular Ca2+ does not directly inhibit Mg2+ transporters. Instead, it stimulates apical bicarbonate (HCO3-) secretion.[1] This secreted bicarbonate is thought to complex with luminal Mg2+, potentially forming magnesium carbonate (MgCO3), which reduces the concentration of free, absorbable Mg2+ and thus suppresses its transport across the intestinal epithelium.[4]

The signaling pathway from elevated intracellular Ca2+ to bicarbonate secretion involves several key transporters:

-

Carbonic Anhydrase (CA) : Catalyzes the formation of bicarbonate.

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : A channel involved in anion secretion.

-

Na+/HCO3- Cotransporter (NBCe1) : Contributes to bicarbonate transport.

Inhibition of any of these components, or chelation of intracellular Ca2+, has been shown to normalize the suppressive effect of MRS2768 on Mg2+ transport.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of MRS2768 on Mg2+ transport and related parameters as observed in Caco-2 cell monolayers.

Table 1: Effect of MRS2768 on Total Mg2+ Transport

| Treatment Condition | Rate of Total Mg2+ Transport (nmol·h-1·cm-2) | % Change from Control |

|---|---|---|

| Vehicle (Control) | 185.4 ± 10.1 | - |

| MRS2768 (10 µM) | 125.2 ± 8.9 | -32.5% |

Data derived from studies on Caco-2 monolayers. Values are presented as mean ± SEM.[1]

Table 2: Effect of MRS2768 and Inhibitors on Mg2+ Transport

| Treatment Condition | Rate of Total Mg2+ Transport (nmol·h-1·cm-2) |

|---|---|

| MRS2768 (10 µM) | 125.2 ± 8.9 |

| MRS2768 + P2Y2 Antagonist | 179.5 ± 12.3 |

| MRS2768 + PLC Antagonist | 181.3 ± 11.7 |

| MRS2768 + IP3 Receptor Antagonist | 183.1 ± 10.5 |

| MRS2768 + Intracellular Ca2+ Chelator | 180.4 ± 13.2 |

Data demonstrates that blocking the P2Y2 signaling pathway normalizes the suppressive effect of MRS2768.[1]

Table 3: Effect of MRS2768 on Apical pH

| Treatment Condition | Apical pH (at 24h) |

|---|---|

| Vehicle (Control) | 7.5 ± 0.1 |

| MRS2768 (10 µM) | 8.1 ± 0.2 |

The increase in apical pH is consistent with increased bicarbonate secretion.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in investigating the effects of MRS2768.

Caco-2 Cell Culture and Monolayer Formation

-

Cell Culture : Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding : Seed cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm^2.

-

Differentiation : Maintain the cultures for 18-21 days post-confluency to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

TEER Measurement : Monitor the formation of a tight monolayer by measuring the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. Monolayers are typically ready for transport studies when TEER values exceed 250 Ω·cm^2.

Measurement of Transepithelial Mg2+ Flux

-

Preparation : Gently rinse the Caco-2 monolayers three times with a physiological bathing solution (e.g., Krebs-Henseleit bicarbonate buffer).

-

Incubation : Add the bathing solution containing a known concentration of Mg2+ (e.g., 1.2 mM MgCl2) to the apical (luminal) side and a Mg2+-free solution to the basolateral side.

-

Treatment : Add MRS2768 (10 µM) or vehicle control to the apical solution. For inhibition studies, pre-incubate monolayers with specific antagonists (e.g., P2Y2 antagonist, PLC antagonist) for 30 minutes before adding MRS2768.

-

Sampling : Collect samples from the basolateral compartment at specific time points (e.g., 0, 30, 60, 90, 120 minutes).

-

Quantification : Measure the Mg2+ concentration in the collected samples using atomic absorption spectrophotometry or a colorimetric magnesium assay kit.

-

Calculation : Calculate the flux of Mg2+ from the apical to the basolateral side and express it as nmol·h-1·cm-2.

Measurement of Apical HCO3- Secretion

-

Preparation : Rinse Caco-2 monolayers as described above and incubate for 15 minutes in a physiological bathing solution.

-

Buffer Exchange : Replace the apical and basolateral solutions with fresh bathing solution. To isolate bicarbonate secretion, a carbonic anhydrase inhibitor (e.g., U-104) can be added to the apical side to block membrane-bound CA activity.

-

Stimulation : After a 20-minute equilibration, stimulate bicarbonate secretion by adding MRS2768 (10 µM) to the apical side.

-

Titration : Maintain the pH of the apical solution at 7.4 by continuous titration with a standardized acid solution (e.g., 5 mM HCl) using a pH-stat automatic titration system. The rate of titrant addition is equivalent to the rate of HCO3- secretion.

-

Calculation : Express the rate of bicarbonate secretion as µmol·h-1·cm-2.[1]

Conclusion and Future Directions

MRS2768 serves as a valuable pharmacological tool for elucidating a key regulatory pathway in intestinal magnesium absorption. The activation of the P2Y2 receptor by MRS2768 initiates a Ca2+-dependent signaling cascade that stimulates bicarbonate secretion, thereby reducing the bioavailability of luminal magnesium and suppressing its transport. This technical guide provides the foundational knowledge and experimental framework for researchers to explore this mechanism further.

Future research should aim to understand the potential interplay between this purinergic signaling pathway and the primary magnesium transporters, TRPM6/7 and SLC41. Investigating whether P2Y2 receptor activation can modulate the expression or activity of these transporters would provide a more complete picture of intestinal Mg2+ regulation. Furthermore, exploring the physiological and pathophysiological relevance of this pathway, particularly in conditions of Mg2+ malabsorption, could open new avenues for therapeutic intervention.

References

- 1. The inhibitory role of purinergic P2Y receptor on Mg2+ transport across intestinal epithelium-like Caco-2 monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ‘Magnesium’-the master cation-as a drug—possibilities and evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. The SLC41 family of MgtE-like magnesium transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLC41 transporters--molecular identification and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for MRS2768 Tetrasodium Salt in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. As a valuable research tool, MRS2768 allows for the specific investigation of P2Y2 receptor-mediated signaling pathways and their roles in various physiological and pathological processes. These application notes provide detailed protocols for in vitro experiments utilizing MRS2768 to study its effects on cell proliferation, apoptosis, and downstream signaling cascades.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by MRS2768 initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can subsequently modulate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3]

References

Application Notes and Protocols for Cell-Based Assays Using MRS2768 Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1] Activation of the P2Y2 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). This in turn results in the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, are also engaged, influencing a variety of cellular processes.

P2Y2 receptor activation has been shown to play a role in diverse physiological and pathophysiological processes, including cell proliferation, migration, and inhibition of apoptosis.[2][3] These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of MRS2768 and other P2Y2 receptor agonists. The assays described herein are designed to assess intracellular calcium mobilization, cell proliferation, and apoptosis.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by an agonist such as MRS2768 initiates a well-characterized signaling cascade. The diagram below illustrates the key components of this pathway.

Caption: P2Y2 receptor signaling cascade initiated by MRS2768.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following P2Y2 receptor activation. Fluo-4 AM, a cell-permeant dye that exhibits a significant increase in fluorescence upon binding to calcium, is used as the indicator.

Experimental Workflow:

Caption: Workflow for the intracellular calcium mobilization assay.

Materials:

-

Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells, HeLa cells)

-

MRS2768 tetrasodium salt

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection module

Protocol:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.

-

Compound Preparation: Prepare a 2X concentrated stock solution of MRS2768 in HBSS. A serial dilution series should be prepared to determine the dose-response relationship.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an injector.

-

Set the excitation and emission wavelengths to 494 nm and 516 nm, respectively.

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Inject 100 µL of the 2X MRS2768 solution into the wells while continuously recording the fluorescence.

-

Continue recording for at least 60-120 seconds to capture the peak response and subsequent decay.

-

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response is often expressed as a percentage of the baseline fluorescence (ΔF/F₀). Plot the dose-response curve and calculate the EC50 value.

Quantitative Data Summary:

| Compound | Cell Line | Assay | EC50 (µM) | Reference |

| MRS2768 | - | P2Y2 Agonism | 1.89 | [1] |

| UTP | 1321N1-hP2Y2 | PLC Stimulation | 0.049 | [4] |

| ATP | 1321N1-hP2Y2 | PLC Stimulation | 0.085 | [4] |

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell viability and proliferation based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Experimental Workflow:

Caption: Workflow for the MTT cell proliferation assay.

Materials:

-

Cells known to proliferate in response to P2Y2 activation (e.g., PANC-1, HepG2)

-

MRS2768 tetrasodium salt

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment:

-

Prepare a range of concentrations of MRS2768 in the appropriate cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of MRS2768 to the wells. Include a vehicle control (medium without MRS2768).

-

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control. Plot the dose-response curve and determine the EC50 for proliferation.

Quantitative Data Summary:

| Compound | Cell Line | Assay Duration | EC50 (µM) for Proliferation | Effect | Reference |

| MRS2768 | PANC-1 | 24 hours | 0.8 ± 1.7 | Increased proliferation | [5] |

| ATP | HepG2 | 48 hours | Not reported | Increased proliferation | [6] |

| UTP | A-375 | Not reported | Not reported | Increased proliferation | [3] |

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Experimental Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cells susceptible to apoptosis (e.g., PC12 cells)

-

MRS2768 tetrasodium salt

-

Apoptosis-inducing agent (e.g., serum-free medium)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Culture and Apoptosis Induction: Culture cells to the desired confluency. To induce apoptosis, replace the growth medium with serum-free medium.

-

Compound Treatment: Simultaneously with apoptosis induction, treat the cells with various concentrations of MRS2768. Include a positive control (apoptosis induction without MRS2768) and a negative control (cells in complete medium).

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

-

Cell Harvesting:

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

-

For suspension cells, collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant and plot the percentage of apoptotic cells (early + late) against the concentration of MRS2768.

-

Expected Quantitative Data Summary:

| Treatment | Condition | % Apoptotic Cells (Expected Trend) | Reference for P2Y2 anti-apoptotic effect |

| Vehicle Control | Serum Starvation | High | [2][7] |

| MRS2768 (low concentration) | Serum Starvation | Moderately reduced | [2][7] |

| MRS2768 (high concentration) | Serum Starvation | Significantly reduced | [2][7] |

| Vehicle Control | Complete Medium | Low | - |

Note: The specific concentrations of MRS2768 to be tested should be based on the EC50 values obtained from the proliferation and calcium mobilization assays. A dose-dependent decrease in the percentage of apoptotic cells is expected with increasing concentrations of MRS2768.

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. The experimental conditions, including cell types, reagent concentrations, and incubation times, may need to be optimized for specific experimental setups. Always follow standard laboratory safety procedures.

References

- 1. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 2. [PDF] Inhibition of Apoptosis by P2Y2 Receptor Activation: Novel Pathways for Neuronal Survival | Semantic Scholar [semanticscholar.org]

- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. instincture.com [instincture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The P2Y2 Nucleotide Receptor Mediates the Proliferation and Migration of Human Hepatocellular Carcinoma Cells Induced by ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of apoptosis by P2Y2 receptor activation: novel pathways for neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of MRS2768 Tetrasodium Salt Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3] As a valuable tool in pharmacological research, particularly in studies related to cardiovascular diseases, inflammation, and cell proliferation, proper preparation of stock solutions is crucial for experimental accuracy and reproducibility.[4][5] These application notes provide a detailed protocol for the preparation, storage, and handling of MRS2768 tetrasodium salt stock solutions.

Chemical Properties and Data

A comprehensive understanding of the physicochemical properties of MRS2768 tetrasodium salt is essential for accurate stock solution preparation. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 728.14 g/mol | [1][2][6][7] |

| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ | [1][2][6] |

| Purity | ≥98% (HPLC) | [1][2][7] |

| Solubility | Soluble in water | [1][7] |

| EC₅₀ for human P2Y₂ Receptor | 1.89 µM | [2][3] |

| Appearance | Colorless to light yellow liquid (when pre-dissolved) or solid | [5] |

| Storage (Powder) | -20°C for up to 2 years | [6] |

| Storage (Stock Solution) | -80°C for up to 6 months (in DMSO) or aliquoted in water | [1][6] |

Experimental Protocols

This section outlines the detailed methodology for preparing a 10 mM stock solution of MRS2768 tetrasodium salt. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro and in vivo experiments.

Materials

-

MRS2768 tetrasodium salt (powder form)

-

Nuclease-free water or sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated micropipettes and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Stock Solution Preparation (10 mM in Nuclease-Free Water)

-

Pre-weighing Preparation: Before opening, bring the vial of MRS2768 tetrasodium salt powder to room temperature to prevent condensation.

-

Weighing: Carefully weigh the desired amount of MRS2768 tetrasodium salt using an analytical balance in a clean, draft-free environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.728 mg of the compound (Calculation: 728.14 g/mol * 0.010 mol/L * 0.001 L = 0.000728 g = 0.728 mg).

-

Solubilization: Add the weighed powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of nuclease-free water to the tube.

-

Dissolution: Close the tube tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage.[1] For short-term use, a stock solution in DMSO can be stored at 4°C for up to two weeks, though water is the preferred solvent given the compound's solubility.[6]

P2Y₂ Receptor Signaling Pathway

MRS2768 exerts its biological effects by activating the P2Y₂ receptor, which primarily couples to the Gq/11 family of G proteins. The activation of this pathway leads to a cascade of intracellular events, as depicted in the diagram below.

Caption: P2Y₂ receptor signaling cascade initiated by MRS2768.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing the prepared MRS2768 stock solution in a cell-based experiment, such as a cell proliferation assay.

Caption: General workflow for cell-based experiments using MRS2768.

Conclusion

The protocols and information provided herein are intended to guide researchers in the proper preparation and use of MRS2768 tetrasodium salt stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes. As with any chemical reagent, it is imperative to consult the batch-specific certificate of analysis for the most accurate information on molecular weight and purity. Always follow standard laboratory safety practices when handling chemical compounds.

References

Application Notes and Protocols: MRS2768 Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] Its enhanced stability makes it a valuable tool for investigating P2Y2 receptor signaling in various physiological and pathological processes.[1] These application notes provide detailed protocols for the proper handling, storage, and use of MRS2768 tetrasodium salt in common in vitro assays.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 728.14 g/mol | [1][2] |

| Formula | C15H16N2Na4O18P4 | [1][2] |

| CAS Number | 2567869-47-8 | [1][2] |

| Purity | ≥98% (HPLC) | [1][3] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Storage (Solid) | Store at -80°C | [1][2][3] |

Solubility and Solution Preparation

The recommended solvent for MRS2768 tetrasodium salt is water .[1][3][5] Several suppliers note that it is soluble in water, with some offering a pre-dissolved 10 mM solution.[1][3]

Protocol for Preparing a 10 mM Stock Solution

-

Determine the Mass: Weigh out the desired amount of MRS2768 tetrasodium salt. Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.[1]

-

Calculate the Volume of Solvent: Use the following formula to calculate the volume of sterile, nuclease-free water needed to achieve a 10 mM stock solution:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x 0.010 mol/L)

For example, to prepare a 10 mM stock solution from 1 mg of MRS2768 (MW = 728.14): Volume (µL) = (0.001 g / 728.14 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 137.3 µL

-

Dissolution: Add the calculated volume of water to the vial containing the MRS2768 powder.

-

Mixing: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.

-

Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. It is recommended to use the solution soon after preparation as long-term storage is not advised.[6]

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by MRS2768 initiates a signaling cascade primarily through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including proliferation, migration, and cytokine release.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on human pancreatic cancer cells (PANC-1).[4]

Workflow:

Materials:

-

MRS2768 tetrasodium salt stock solution (e.g., 10 mM in water)

-

Cell line of interest (e.g., PANC-1)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of MRS2768 in complete medium. A suggested concentration range is 0.01 µM to 1000 µM.[4] Remove the old medium from the wells and add 100 µL of the MRS2768-containing medium or control medium (medium with vehicle).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[4]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

-

An EC50 value, the concentration that elicits a half-maximal response, can be determined from the dose-response curve. For PANC-1 cells, the reported EC50 for proliferation stimulation is approximately 0.8 µM.[4]

In Vitro Ischemia-Reperfusion Model

This protocol provides a general framework for inducing ischemia-reperfusion injury in cultured cells, such as cardiomyocytes, and assessing the protective effects of MRS2768.

Workflow:

Materials:

-

MRS2768 tetrasodium salt stock solution

-

Cell line of interest (e.g., primary cardiomyocytes, H9c2 cells)

-

Normal culture medium

-

Ischemia-mimicking solution (e.g., glucose-free medium, such as DMEM without glucose, supplemented with 2-deoxyglucose)

-

Hypoxic chamber or incubator (e.g., 1% O2, 5% CO2, 94% N2)

-

Reagents for assessing cell viability (e.g., LDH assay kit, Calcein-AM/Propidium Iodide staining)

Procedure:

-